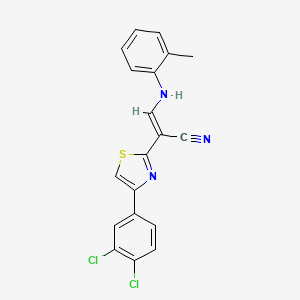
(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is a useful research compound. Its molecular formula is C19H13Cl2N3S and its molecular weight is 386.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H13Cl2N3S, with a molecular weight of 386.29 g/mol. The compound features a thiazole ring, a dichlorophenyl substituent, and an o-tolylamino group, contributing to its diverse biological activities.
Antitumor Activity
Research has indicated that thiazole derivatives exhibit notable antitumor properties. The presence of the thiazole moiety in this compound is crucial for its cytotoxic effects against various cancer cell lines.
- Study Findings : A study reported that thiazole compounds with similar structures showed IC50 values ranging from 1.61 to 1.98 µg/mL against specific cancer cell lines, indicating strong cytotoxic potential . The structure-activity relationship (SAR) analysis suggested that modifications on the phenyl ring could enhance activity.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Jurkat |
| Compound 10 | 1.98 ± 1.22 | A-431 |
Antimicrobial Activity
The compound's antibacterial properties have also been investigated. Thiazole derivatives have shown effectiveness against various bacterial strains.
- Research Insights : A study found that certain thiazole derivatives exhibited antimicrobial activity comparable to standard antibiotics like norfloxacin . The presence of electron-releasing groups on the phenyl ring significantly influenced their antibacterial efficacy.
| Compound | Activity Level | Comparison Standard |
|---|---|---|
| Compound A | Moderate | Norfloxacin |
| Compound B | High | Doxorubicin |
The biological activity of this compound is attributed to its ability to interact with cellular targets through various mechanisms:
- Cytotoxicity : The compound induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
- Antibacterial Mechanism : It may inhibit bacterial growth by interfering with cell wall synthesis or disrupting membrane integrity.
Case Study 1: Antitumor Efficacy
In a recent study, this compound was tested against several cancer cell lines, including breast and lung cancer models. Results demonstrated significant growth inhibition compared to untreated controls.
Case Study 2: Antimicrobial Testing
Another investigation assessed the compound's antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that the compound effectively inhibited bacterial growth at low concentrations, supporting its potential as a therapeutic agent.
特性
IUPAC Name |
(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3S/c1-12-4-2-3-5-17(12)23-10-14(9-22)19-24-18(11-25-19)13-6-7-15(20)16(21)8-13/h2-8,10-11,23H,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHETUGHJIQAKCH-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














